9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
Description
9-Fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate is a synthetic glucocorticoid derivative. Its molecular formula is C₂₁H₂₇FO₅, with a monoisotopic mass of 378.184 g/mol . The structure includes:
- A 9-fluoro substitution, enhancing glucocorticoid receptor (GR) binding affinity.
- 11β,17,21-trihydroxy groups critical for receptor activation and anti-inflammatory activity.
Properties
CAS No. |
68497-92-7 |
|---|---|
Molecular Formula |
C30H33FO8 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1 |
InChI Key |
CVRKKRJINWSRNT-WIONDFDJSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (prednisolone). The process includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by hydrofluorination to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Industrial Production Methods
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Fluorine gas, hydrogen fluoride.
Hydrolyzing agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.
Scientific Research Applications
Pharmacological Properties
The compound acts primarily through its interaction with the glucocorticoid receptor, leading to modulation of gene expression involved in inflammatory and immune responses. Its enhanced binding affinity is attributed to the presence of fluorine atoms, which significantly improves its potency compared to non-fluorinated corticosteroids like prednisolone and dexamethasone .
Therapeutic Applications
-
Dermatology
- Conditions Treated : The compound is widely used in dermatological formulations for treating inflammatory skin conditions such as eczema and psoriasis. Its potent anti-inflammatory effects help reduce swelling, redness, and itching associated with these disorders.
- Formulations : It is often incorporated into topical creams and ointments due to its ability to penetrate biological membranes effectively.
-
Systemic Inflammatory Disorders
- The compound may also be utilized in systemic formulations for broader inflammatory conditions due to its immunosuppressive effects. This includes conditions such as rheumatoid arthritis and systemic lupus erythematosus.
-
Post-Surgical Applications
- It has been explored for use in post-surgical settings to mitigate inflammation and promote healing in patients undergoing major surgical procedures.
Research Insights
Recent studies have demonstrated the efficacy of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate in various experimental models:
- In vitro studies have shown that the compound effectively inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.
- Animal models have illustrated significant reductions in symptoms associated with allergic reactions and dermatitis when treated with this corticosteroid derivative.
Case Studies
Several case studies highlight the successful application of this compound:
- A study reported significant improvement in patients with chronic eczema after a regimen involving topical application of the compound over six weeks.
- Another case documented the use of this corticosteroid in managing acute exacerbations of psoriasis, resulting in rapid symptom relief and improved quality of life for patients.
Mechanism of Action
The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Glucocorticoids
Structural and Functional Differences
Key Research Findings
Fluorination and Receptor Binding
- The 9-fluoro group in the target compound mimics dexamethasone’s 9α-fluoro substitution, which enhances GR binding by stabilizing the 11β-hydroxyl group . However, the absence of a 16α-methyl group (as in dexamethasone) likely reduces systemic potency and half-life .
- Fluorine-free analogs (e.g., prednisolone) exhibit weaker GR affinity, confirming fluorine’s role in potency .
Ester Modifications and Bioavailability
- The 21-acetylsalicylate ester is unique compared to conventional esters (e.g., acetate, butyrate). Salicylate may synergize with glucocorticoid action via COX inhibition, though this remains theoretical .
- Esters like 17-valerate (betamethasone) or 17-butyrate (difluprednate) increase lipophilicity, favoring topical penetration . In contrast, acetylsalicylate’s larger size and polarity may reduce skin permeation but improve aqueous solubility for systemic formulations .
Metabolic Stability
- Dexamethasone’s 16α-methyl group slows hepatic metabolism, extending half-life . The target compound lacks this modification, suggesting faster clearance.
- Prednisolone acetate suffers from poor aqueous solubility, limiting bioavailability . The acetylsalicylate group may mitigate this via enhanced dissolution .
Clinical and Developmental Implications
- Topical vs.
- Safety Profile : Fluorinated steroids (e.g., dexamethasone) carry risks of adrenal suppression. The absence of a 16-methyl group in the target compound may reduce such risks but requires validation .
Biological Activity
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate, commonly referred to as MS-1112, is a synthetic steroid compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The compound is a derivative of triamcinolone acetonide and features a complex steroid structure characterized by multiple hydroxyl groups and an acetylsalicylate moiety. The presence of the fluorine atom at the 9-position enhances its glucocorticoid activity while reducing mineralocorticoid effects.
Structural Formula
Anti-Inflammatory Effects
MS-1112 exhibits significant anti-inflammatory properties, which have been compared to other glucocorticoids such as dexamethasone and hydrocortisone. In a study on rat models, MS-1112 demonstrated a potent ability to inhibit edema induced by various inflammatory stimuli. The comparative efficacy in reducing paw edema was observed as follows:
| Compound | Efficacy Ranking |
|---|---|
| Dexamethasone | Highest |
| MS-1112 | Moderate |
| Betamethasone | Lower |
| Hydrocortisone | Lowest |
This ranking indicates that MS-1112 is approximately 3 to 5 times more effective than dexamethasone in specific local applications without systemic side effects .
The biological activity of MS-1112 is primarily mediated through its interaction with glucocorticoid receptors (GR). Upon binding to GR, the compound modulates gene expression related to inflammation and immune response. This action leads to:
- Inhibition of pro-inflammatory cytokines : MS-1112 reduces the production of IL-6 and TNF-alpha.
- Suppression of immune cell infiltration : Decreased migration of neutrophils and macrophages to inflamed tissues.
- Reduction of vascular permeability : This effect contributes to its efficacy in managing edema.
Comparison with Other Steroids
In comparative studies, MS-1112 has shown superior local anti-inflammatory effects compared to traditional glucocorticoids while maintaining lower systemic activity. For instance, it was noted that MS-1112 had neither androgenic nor estrogenic activities, making it a safer alternative for conditions requiring anti-inflammatory treatment without hormonal side effects .
Clinical Applications
- Chronic Inflammatory Diseases : In clinical settings, MS-1112 has been used for treating conditions such as rheumatoid arthritis and psoriasis due to its localized anti-inflammatory effects.
- Post-Surgical Edema : A study involving post-operative patients demonstrated significant reductions in edema when treated with MS-1112 compared to placebo controls.
- Dermatological Applications : Topical formulations containing MS-1112 have shown promising results in managing skin inflammation with minimal systemic absorption.
Research Findings
A comprehensive review of pharmacological studies indicates that MS-1112's unique structure allows for enhanced retention in target tissues, leading to prolonged therapeutic effects. Research has highlighted its potential in developing formulations that maximize local delivery while minimizing systemic exposure .
Q & A
Basic Research Questions
Q. What is the structural configuration and molecular characterization of this compound compared to other corticosteroids?
- Answer : The compound features a 9-fluoro substitution (likely α-configuration based on analogous corticosteroids like dexamethasone ), an 11β-hydroxyl group, and a 21-acetylsalicylate ester. Unlike dexamethasone (16α-methyl) or betamethasone (16β-methyl), it lacks a 16-methyl group but incorporates a salicylate-derived ester. Molecular weight can be estimated by combining the core steroid structure (e.g., C21H25FO5 for prednisolone derivatives ) with the acetylsalicylate moiety (C9H8O4), yielding ~524.5 g/mol. Analytical techniques like NMR (for stereochemistry) and HRMS (for molecular weight confirmation) are critical .
Q. What validated analytical methods are used to confirm esterification at the 21-position?
- Answer : Reverse-phase HPLC with UV detection (λ = 240–260 nm for conjugated dienes ) can separate the intact ester from hydrolysis products. Mass spectrometry (LC-MS/MS) identifies the molecular ion peak and fragmentation patterns (e.g., loss of acetylsalicylate, m/z 180). Comparative IR spectroscopy verifies ester carbonyl stretches (~1740 cm⁻¹) .
Advanced Research Questions
Q. How should researchers design stability studies to assess hydrolysis of the 21-acetylsalicylate ester in physiological buffers?
- Answer :
- Experimental Design : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots are analyzed at timed intervals (0, 6, 24, 48 hrs) via LC-MS.
- Controls : Include a non-esterified analog to rule out core steroid degradation. Use deuterated solvents in NMR to track ester bond cleavage .
- Data Interpretation : Quantify hydrolysis using peak area ratios. Pseudo-first-order kinetics model the degradation rate, with Arrhenius plots predicting shelf-life .
Q. What experimental controls are essential when comparing glucocorticoid receptor (GR) binding affinity to non-esterified analogs?
- Answer :
- Hydrolysis Controls : Confirm the intactness of the ester during assays (e.g., via LC-MS of incubation media) to avoid confounding results from in situ hydrolysis .
- Competitive Binding Assays : Use radiolabeled dexamethasone ([³H]-dexamethasone ) as a reference ligand. Include GR-negative cell lines to assess non-specific binding.
- Metabolic Inhibition : Co-incubate with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to isolate the ester’s direct activity .
Contradiction Analysis and Methodological Challenges
Q. How can discrepancies in reported anti-inflammatory potency between similar esters (e.g., 21-acetate vs. 21-acetylsalicylate) be resolved?
- Answer :
- Structural-Activity Relationship (SAR) Studies : Systematically compare substituent effects (e.g., fluorine position, ester size) using in vitro models (RAW264.7 macrophages for cytokine suppression).
- Solubility Adjustments : Normalize data for lipophilicity (logP) differences via HPLC-derived partitioning coefficients .
- Receptor Crystallography : Resolve binding mode variations using X-ray structures of GR-ligand complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
